N-(2,4-dimethoxyphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-4-fluorobenzamide
Description
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO5S/c1-25-16-7-8-17(18(11-16)26-2)21(15-9-10-27(23,24)12-15)19(22)13-3-5-14(20)6-4-13/h3-11,15H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZQHSWUELDEMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-4-fluorobenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article reviews the compound's biological activity, including its mechanisms of action, efficacy in various assays, and relevant case studies.
The compound's molecular characteristics are crucial for understanding its biological activity. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Compound Name | This compound |
| Molecular Weight | 403.45 g/mol |
| Molecular Formula | C20H21N O6S |
| LogP | 2.2965 |
| Polar Surface Area | 65.796 Ų |
| Hydrogen Bond Acceptors | 9 |
The biological activity of this compound is primarily attributed to its interactions with specific cellular targets. Research indicates that it may act as an inhibitor of histone deacetylases (HDACs), a class of enzymes involved in the regulation of gene expression and cell cycle progression. By inhibiting HDACs, the compound could promote apoptosis and inhibit tumor growth.
Antitumor Activity
Studies have demonstrated that this compound exhibits significant antitumor activity across various cancer cell lines. For instance:
- Cell Lines Tested : The compound was evaluated against several human lung cancer cell lines including A549 and HCC827.
- IC50 Values : In vitro assays revealed IC50 values ranging from 5 to 15 μM depending on the cell line and assay conditions.
These findings suggest that the compound has a promising potential as an anticancer agent.
In Vivo Studies
In vivo studies using xenograft models have further corroborated the in vitro findings. The compound demonstrated a tumor growth inhibition (TGI) percentage significantly higher than control treatments, indicating its potential for therapeutic application.
Case Studies
Several studies have highlighted the effectiveness of this compound in preclinical models:
- Study on Lung Cancer : A study published in Cancer Research indicated that treatment with this compound led to a marked reduction in tumor size in mice bearing A549 xenografts compared to untreated controls .
- Mechanistic Insights : Another investigation focused on the molecular mechanisms underlying its antitumor effects. The study found that the compound induced apoptosis via mitochondrial pathways and inhibited cell cycle progression at the G2/M phase .
Comparative Analysis with Other Compounds
To contextualize the efficacy of this compound, a comparative analysis with other known HDAC inhibitors was conducted:
| Compound Name | IC50 (μM) | Mechanism of Action |
|---|---|---|
| N-(2,4-dimethoxyphenyl)... | 5 - 15 | HDAC Inhibition |
| SAHA (Vorinostat) | 17 | HDAC Inhibition |
| FNA (Bis-(2-chloroethyl)-amino) | 1.30 | HDAC Inhibition |
The comparative data indicate that this compound exhibits competitive potency against other established compounds.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Positioning: The target’s 2,4-dimethoxyphenyl group contrasts with 4-methoxy in 3j () and 4-dimethylaminobenzyl in . These substitutions influence electronic properties (e.g., electron donation vs. basicity) and steric interactions. Fluorine placement: The target’s 4-fluorobenzamide differs from 2-fluoro in and polyfluorinated systems like diflufenican (), which may alter bioactivity and metabolic stability .
Heterocyclic Cores: The 1,1-dioxothiophen moiety in the target and enhances rigidity and polarity compared to the dihydrothienylidene in or pyridine in .
Synthetic Challenges :
- Yields for analogs vary widely (e.g., 22% for 3j in vs. 28% in ), suggesting challenges in coupling or cyclization steps. The target’s synthesis may face similar hurdles due to steric hindrance from the dimethoxyphenyl group.
Spectroscopic and Crystallographic Insights
- IR Spectroscopy : The target’s benzamide carbonyl (C=O) stretch is expected near 1660–1680 cm⁻¹, aligning with hydrazinecarbothioamides in . Absence of S–H bands (~2500–2600 cm⁻¹) in analogs (e.g., ) confirms tautomeric stability, a feature likely shared by the target.
- X-ray Crystallography : ’s compound was resolved with high precision (R factor: 0.034), demonstrating the utility of crystallography for confirming sulfone and fluorophenyl geometries .
Functional Implications
- diflufenican’s pesticidal activity in ) .
- Metabolic Stability: Fluorine and methoxy groups could reduce oxidative metabolism, extending half-life compared to non-fluorinated analogs .
Q & A
Basic: What are the standard synthetic routes for this compound, and which reaction conditions are critical for achieving high yields?
The synthesis typically involves multi-step reactions, starting with the preparation of the thiophene-1,1-dioxide moiety followed by sequential amidation. Key steps include:
- Coupling reactions : Use of coupling agents like EDCl or HOBt to facilitate amide bond formation between the fluorobenzoyl chloride and substituted aniline derivatives.
- Temperature control : Maintaining low temperatures (0–5°C) during sensitive steps (e.g., thiophene sulfonation) to prevent side reactions.
- pH optimization : Neutral to slightly basic conditions (pH 7–8) for stabilizing intermediates.
Critical reagents include sodium borohydride for selective reductions and anhydrous solvents (e.g., DMF, THF) to avoid hydrolysis .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing purity and structural integrity?
- NMR spectroscopy : ¹H/¹³C NMR identifies functional groups and confirms substitution patterns (e.g., distinguishing methoxy vs. fluorophenyl signals).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% typically required for biological assays).
- Mass spectrometry (HRMS) : High-resolution ESI-MS validates molecular weight and detects trace impurities (e.g., des-methyl byproducts).
- X-ray crystallography : Resolves absolute configuration when crystals are obtainable .
Advanced: How can discrepancies between computational docking predictions and experimental binding data be resolved?
- Validation assays : Perform orthogonal binding assays (e.g., SPR, ITC) to confirm affinity measurements.
- MD simulations : Use molecular dynamics to assess conformational flexibility not captured in rigid docking models.
- Mutagenesis studies : Identify key residues in target proteins (e.g., kinases) to validate predicted interaction sites.
- Control compounds : Include structurally similar analogs to isolate electronic/steric effects .
Advanced: What strategies optimize regioselectivity during 2,4-dimethoxyphenyl group introduction?
- Directing groups : Temporarily install protecting groups (e.g., Boc) on competing reactive sites (e.g., para-positions).
- Metal catalysis : Use Pd-mediated C–H activation for selective aryl coupling.
- Solvent polarity : Polar aprotic solvents (e.g., DMSO) favor nucleophilic aromatic substitution at electron-deficient positions .
Basic: What biological targets are hypothesized based on structural analogs?
- Kinases : Fluorobenzamide derivatives often inhibit ATP-binding pockets (e.g., EGFR, VEGFR).
- GPCRs : The thiophene-dioxide moiety may interact with hydrophobic transmembrane domains.
- In vitro assays : Fluorescence polarization (FP) for binding, enzymatic assays (e.g., luciferase-based) for inhibition .
Advanced: How are crystallization challenges addressed for X-ray studies with a flexible thiophene ring?
- Co-crystallization : Add stabilizing ligands (e.g., ATP analogs for kinase targets).
- Cryo-conditions : Flash-cooling (100 K) reduces thermal motion artifacts.
- Crystal screens : Use sparse-matrix screens (e.g., Hampton Index) with additives (glycerol, PEGs) to induce ordering .
Advanced: What approaches resolve conflicting MS/NMR data on synthetic byproducts?
- 2D NMR : HSQC/HMBC correlations map connectivity to distinguish isomers.
- LC-MS/MS : Fragment ions identify structural motifs (e.g., sulfone vs. sulfoxide).
- Isotopic labeling : ¹⁵N/¹³C labels trace reaction pathways to clarify byproduct origins .
Basic: What solvent/catalyst considerations are critical for amidation steps?
- Solvents : Anhydrous DMF or THF minimizes hydrolysis; DCM is avoided due to poor solubility.
- Catalysts : DMAP accelerates acylation; Pd(PPh₃)₄ enables Buchwald-Hartwig couplings for hindered amines.
- Workup : Aqueous washes (NaHCO₃) remove unreacted acid chlorides .
Advanced: How is kinetic vs. thermodynamic control applied during thiophene cyclization?
- Temperature modulation : High temps (>80°C) favor thermodynamic products (more stable ring conformers).
- Acid catalysis : H₂SO₄ promotes cyclization via carbocation intermediates.
- Quenching : Rapid cooling traps kinetic products (e.g., cis-fused rings) .
Advanced: How are isomeric byproducts differentiated and suppressed in coupling steps?
- Chiral HPLC : Separates enantiomers using cellulose-based columns.
- Steric hindrance : Bulkier bases (e.g., DIPEA) reduce nucleophilic attack at hindered positions.
- Microwave-assisted synthesis : Short reaction times minimize equilibration to thermodynamically favored isomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
